molecular formula C20H22FN3O3S B6477727 1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2640822-38-2

1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No. B6477727
CAS RN: 2640822-38-2
M. Wt: 403.5 g/mol
InChI Key: COAYDGBRNQFSNC-UHFFFAOYSA-N
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Description

1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is 403.13659091 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole:

Antifungal Agents

1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole: has shown potential as an antifungal agent. Its unique structure allows it to inhibit the growth of various fungal species, making it a candidate for treating fungal infections such as onychomycosis .

Antibacterial Applications

This compound has been explored for its antibacterial properties. Its ability to disrupt bacterial cell walls and inhibit bacterial growth positions it as a potential candidate for developing new antibacterial drugs, especially against resistant strains .

Anti-inflammatory Agents

Research indicates that 1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can act as an anti-inflammatory agent. It can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis .

Cancer Therapeutics

The compound has been studied for its anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a promising candidate for cancer therapy, particularly in targeting specific cancer cell lines .

Neuroprotective Agents

There is ongoing research into the neuroprotective effects of this compound. It has shown potential in protecting neurons from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Disease Treatment

1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole: has been investigated for its role in cardiovascular health. It may help in reducing blood pressure and preventing atherosclerosis by modulating lipid metabolism and reducing oxidative stress .

Antiviral Applications

The compound is also being explored for its antiviral properties. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing antiviral drugs against various viruses .

Pain Management

Research suggests that this compound could be used in pain management. Its ability to modulate pain pathways and reduce inflammation could lead to new analgesic drugs for chronic pain conditions .

properties

IUPAC Name

1-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20-22-16-6-4-5-7-17(16)24(20)15-11-23(12-15)28(25,26)19-10-14(21)8-9-18(19)27-3/h4-10,13,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAYDGBRNQFSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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